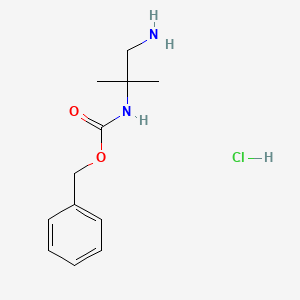

2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-12(2,9-13)14-11(15)16-8-10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZRRUYZVDJUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662667 | |

| Record name | Benzyl (1-amino-2-methylpropan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850033-67-9 | |

| Record name | Benzyl (1-amino-2-methylpropan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a specialized chemical intermediate. We will delve into its structural characteristics, physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in the fields of organic synthesis and medicinal chemistry. This document is intended to serve as a technical resource, offering field-proven insights and practical methodologies.

Core Molecular Identity and Structure

This compound is a mono-protected diamine, a structural motif of significant interest in the synthesis of complex organic molecules. The presence of a carbobenzyloxy (Cbz) group on one of the two amine functions allows for selective chemical transformations, making it a valuable building block.[1] The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, simplifying its handling and application in various reaction conditions.[2]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 850033-67-9[1][3][4][5] |

| Molecular Formula | C₁₂H₁₉ClN₂O₂[1] |

| Molecular Weight | 258.74 g/mol [1][3] |

| IUPAC Name | benzyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride[1] |

| Canonical SMILES | CC(C)(CN)NC(=O)OCC1=CC=CC=C1.Cl[1] |

| InChI Key | QCZRRUYZVDJUJR-UHFFFAOYSA-N[1] |

The core structure features a sterically hindered tertiary carbon attached to both a protected secondary amine and a methyl group, as well as a primary aminomethyl group (-CH₂NH₂). This arrangement provides a unique scaffold for synthetic chemists.

Caption: Key Functional Groups.

Physicochemical Properties and Handling

The physical and chemical properties of this compound are largely dictated by the interplay between the Cbz protecting group and the hydrochloride salt.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| PSA (Polar Surface Area) | 67.84 Ų | Influences membrane permeability and solubility. |

| LogP | 3.35680 | Indicates moderate lipophilicity. |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon)[3] | Essential to prevent degradation. |

Solubility and Stability: The hydrochloride salt form generally confers improved solubility in polar solvents, including water and alcohols, compared to the free base. The Cbz group is known for its robustness and stability across a wide range of non-reductive reaction conditions, including basic and mildly acidic media.[6] This stability is a key advantage, allowing for extensive synthetic modifications on other parts of the molecule without compromising the protected amine.[6]

Safe Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, safe handling procedures should be based on related compounds, such as the parent diamine, 2-methylpropane-1,2-diamine.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]

-

Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat and ignition sources.[3][7]

The Strategic Role of the Carbobenzyloxy (Cbz) Group

The introduction of the Cbz protecting group by Bergmann and Zervas in 1932 was a watershed moment in synthetic chemistry, particularly for peptide synthesis.[6] Its function is to temporarily "mask" a reactive amine, preventing it from participating in unwanted side reactions.[6]

Key Characteristics:

-

Stability: The Cbz group is stable to a variety of reagents and conditions, providing a wide synthetic window for other transformations.[6][11]

-

Selective Removal: Its primary advantage is that it can be removed under specific and mild conditions, most commonly catalytic hydrogenolysis, which does not affect many other functional groups.[1][2][12] It can also be cleaved by strong acids, though this method is less selective.[1][11]

References

- 1. smolecule.com [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-N-Cbz-2-methylpropane-1,2-diamine-HCl|lookchem [lookchem.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. cloudfront.zoro.com [cloudfront.zoro.com]

- 10. fishersci.com [fishersci.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound, a key intermediate in organic synthesis and medicinal chemistry. The document elucidates the compound's molecular architecture, focusing on the interplay between its three core components: the 2-methylpropane-1,2-diamine backbone, the regioselective N-carbobenzyloxy (Cbz) protecting group, and the hydrochloride salt. We will explore the causality behind its synthesis, the rationale for its structural features, and how these features dictate its reactivity and utility. Detailed protocols, spectroscopic fingerprints, and applications in drug discovery are discussed, providing researchers and drug development professionals with a foundational understanding of this versatile chemical building block.

Physicochemical Properties and Identification

This compound is a stable, solid compound primarily used as a synthetic intermediate.[1] Its hydrochloride form enhances stability and solubility, making it suitable for various laboratory applications.[1]

| Property | Value |

| IUPAC Name | benzyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride[1] |

| CAS Number | 850033-67-9[1][2] |

| Molecular Formula | C₁₂H₁₉ClN₂O₂[1] |

| Molecular Weight | 258.75 g/mol [1] |

| Canonical SMILES | CC(C)(CN)NC(=O)OCC1=CC=CC=C1.Cl[1] |

| InChI Key | QCZRRUYZVDJUJR-UHFFFAOYSA-N[1] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C[2][3] |

Elucidation of the Molecular Structure

The utility of this compound is a direct consequence of its carefully designed molecular structure, which facilitates sequential and controlled chemical modifications.

The Diamine Backbone

The core of the molecule is 2-methylpropane-1,2-diamine.[4][5][6][7] This structure, also known as 1,2-diamino-2-methylpropane, is a vicinal diamine characterized by a propane chain with two amine groups on adjacent carbons (C1 and C2). The presence of two methyl groups on C2 makes the C2 amine tertiary, sterically hindering it compared to the primary amine at the C1 position. This inherent structural difference is pivotal for the regioselective synthesis of the final compound.

The Carbobenzyloxy (Cbz) Protecting Group

The carbobenzyloxy (Cbz) group is a benzyl carbamate functionality attached to one of the nitrogen atoms.[1] In organic synthesis, and particularly in peptide chemistry, carbamates are extensively used as protecting groups for amines.[8][9] The Cbz group is prized for its stability under a range of conditions and its susceptibility to clean removal via specific deprotection methods.[10]

The primary function of the Cbz group in this molecule is to "mask" the reactivity of the C2 amine. This selective protection is crucial, as it leaves the primary amine at C1 free for subsequent reactions like alkylation or amide bond formation.[1] This strategy of differential protection is fundamental to multi-step syntheses, preventing unwanted side reactions and enabling the construction of complex molecular architectures.[1]

Furthermore, the carbamate linkage is a well-recognized peptide bond surrogate in medicinal chemistry.[8][11] Replacing a native amide bond with a carbamate can confer metabolic stability against proteases, a critical attribute for improving the pharmacokinetic profiles of peptide-based drug candidates.[11]

The Hydrochloride Salt

The "hydrochloride" designation indicates that the molecule is a salt, formed by the reaction of the free primary amine at the C1 position with hydrochloric acid. This protonation of the amine to form an ammonium chloride salt serves two practical purposes:

-

Enhanced Stability: The salt form is typically more crystalline and less prone to degradation during storage compared to the free base.

-

Modified Solubility: It increases the compound's solubility in protic solvents, which can be advantageous for certain reaction conditions or purification protocols.[1]

Caption: Molecular structure of this compound.

Spectroscopic Characterization

The proposed structure is confirmed through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a detailed map of the molecule.[1] Key expected resonances include signals for the aromatic protons of the benzyl group, a singlet for the benzylic CH₂ protons, a broad singlet for the carbamate N-H proton, distinct signals for the gem-dimethyl protons (two CH₃ groups), a signal for the C1-CH₂ group, and a broad signal corresponding to the protons of the ammonium (NH₃⁺) group.

-

Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of key functional groups through their characteristic vibrational modes.[1] A strong absorption band is expected in the range of 1690-1720 cm⁻¹, which is diagnostic for the carbonyl (C=O) stretch of the carbamate group.[1] Additionally, N-H stretching vibrations from both the carbamate and the ammonium salt will be visible, typically as broad bands.[12]

Synthesis and Chemical Reactivity

The synthesis is a multi-step process designed to achieve selective protection of one amine group.[1]

General Synthesis Protocol

The synthesis of this compound is a well-established procedure in organic chemistry.

-

Starting Material Preparation : The synthesis begins with the commercially available diamine, 2-methylpropane-1,2-diamine.[1]

-

Selective N-Protection : The diamine is reacted with benzyl chloroformate (Cbz-Cl) in a suitable solvent. Careful control of stoichiometry (typically using one equivalent of the protecting agent) and reaction conditions is essential to favor mono-protection and achieve a high yield of the desired product, which can range from 80-90%.[1] The tertiary amine at the C2 position is generally more nucleophilic, leading to its preferential reaction.

-

Hydrochloride Salt Formation : Following the protection step, the resulting N-Cbz protected diamine is treated with a solution of hydrochloric acid (e.g., HCl in ether or dioxane).[1] This protonates the remaining free primary amine at the C1 position, causing the hydrochloride salt to precipitate, which can then be isolated by filtration.

Caption: General workflow for the synthesis of the target compound.

Key Chemical Reactions

The structural design of the molecule enables two critical, subsequent transformations:

-

Deprotection : The Cbz group is reliably cleaved under reductive conditions, most commonly catalytic hydrogenation (e.g., H₂, Pd/C).[1][10] This reaction regenerates the free diamine, allowing for further functionalization at the C2 position after chemistry has been performed at C1. Strong acids can also be used for deprotection.[10]

-

Functionalization of the Free Amine : The primary ammonium salt can be deprotonated to its free amine form, which serves as a potent nucleophile. It readily participates in reactions such as acylation with carboxylic acids or acid chlorides to form amides, or alkylation with various electrophiles.[1]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable building block in several areas.

-

Organic Synthesis Intermediate : Its primary role is as a versatile intermediate.[1] The orthogonal nature of the protected and free amines allows for the stepwise construction of complex molecules, including pharmaceuticals and other biologically active compounds.[1]

-

Scaffold for Chemical Libraries : Vicinal diamines are foundational scaffolds for generating libraries of small molecules for high-throughput screening in drug discovery.[13] The defined spatial relationship between the two amine groups, especially in such conformationally restricted scaffolds, can decrease the entropic penalty of binding to a biological target, potentially leading to higher affinity ligands.[14]

-

Peptidomimetics : As previously mentioned, the carbamate moiety can mimic a peptide bond, making the compound useful in the synthesis of peptide-based drugs with enhanced stability.[11][15] This is a key strategy to overcome the poor in vivo stability and low bioavailability that often limit the therapeutic potential of natural peptides.[11]

Conclusion

This compound is more than a simple chemical compound; it is a strategically designed synthetic tool. Its molecular structure, featuring a diamine core with one amine selectively protected by a Cbz group and the other stabilized as a hydrochloride salt, provides a robust platform for controlled, sequential chemical synthesis. This design directly enables its application as a critical building block for complex organic molecules, peptidomimetics, and compound libraries, cementing its importance for professionals in the fields of synthetic chemistry and drug development.

References

- 1. Buy this compound | 850033-67-9 [smolecule.com]

- 2. 2-N-Cbz-2-methylpropane-1,2-diamine-HCl|lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Methyl-1,2-propanediamine (CAS 811-93-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-Methyl-1,2-propanediamine | CAS#:811-93-8 | Chemsrc [chemsrc.com]

- 6. 2-Methyl-1,2-propanediamine [webbook.nist.gov]

- 7. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride

Introduction: The Strategic Importance of Protected Diamines in Synthesis

In the landscape of modern medicinal chemistry and drug development, precisely engineered molecular building blocks are indispensable. This compound is one such critical intermediate, valued for its unique structural features. It incorporates a vicinal diamine on a sterically hindered quaternary carbon center, with one amine selectively protected by a carbobenzyloxy (Cbz) group.[1] This mono-protection strategy is the cornerstone of its utility, allowing for sequential, site-selective functionalization of the two distinct amine groups.

The Cbz group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone of amine protection, particularly in peptide synthesis.[2] Its stability to a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, provides a robust and orthogonal protecting group strategy.[3][4] The hydrochloride salt form of the title compound enhances its stability, crystallinity, and solubility in polar solvents, making it a reliable and easy-to-handle reagent in a research setting.[1][5][6]

This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering not just protocols but the underlying chemical principles and field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Synthetic Pathway

The synthesis of this compound is a multi-step process that hinges on the selective protection of a sterically differentiated diamine. The overall workflow involves sourcing the starting diamine, performing a chemoselective N-protection, and converting the product into a stable hydrochloride salt.

Caption: Overall workflow for the synthesis of the target compound.

Starting Material: 2-Methylpropane-1,2-diamine

The synthesis begins with the starting material, 2-methylpropane-1,2-diamine (CAS 811-93-8).[][8][9] This compound can be synthesized via several routes, such as the catalytic amination of 2-amino-2-methyl-1-propanol.[10] For most laboratory applications, this starting material is commercially available. It is a flammable and corrosive liquid, necessitating appropriate safety precautions during handling.[]

Core Reaction: Selective Mono-N-Cbz Protection

This step is the most critical part of the synthesis. The goal is to selectively protect the primary amine (-CH₂NH₂) over the tertiary amine (-C(CH₃)₂NH₂) of 2-methylpropane-1,2-diamine.

Causality Behind Selectivity: The successful mono-protection relies on the inherent difference in steric hindrance between the two amino groups. The primary amine is located on a methylene group and is significantly more sterically accessible than the tertiary amine, which is attached to a quaternary carbon atom. By using a bulky acylating agent like benzyl chloroformate (Cbz-Cl) and carefully controlling the reaction conditions (e.g., low temperature, stoichiometric control of reagents), the reaction can be directed to occur preferentially at the less hindered primary amine.[1][11]

Reaction Mechanism: The protection mechanism involves a standard nucleophilic acyl substitution.[2] The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The tetrahedral intermediate then collapses, expelling a chloride ion as the leaving group. This process generates one equivalent of hydrochloric acid, which must be neutralized by a base to prevent the protonation of the remaining unreacted amine, which would render it non-nucleophilic.[2]

Experimental Protocol: N-Cbz Protection

-

Preparation: To a solution of 2-methylpropane-1,2-diamine (1.0 equivalent) in a suitable solvent mixture such as THF/water (2:1) in a round-bottom flask, add sodium bicarbonate (NaHCO₃) (2.0 equivalents).[2] Cool the mixture to 0 °C in an ice bath with stirring.

-

Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 to 1.5 equivalents) dropwise to the cooled solution, ensuring the internal temperature remains below 5 °C.[2] The use of a slight excess of Cbz-Cl helps drive the reaction to completion.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for 18-24 hours.[2]

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure 2-N-Cbz-2-Methylpropane-1,2-diamine free base.[2]

Final Step: Hydrochloride Salt Formation

Converting the purified, oily, or low-melting solid free base into its hydrochloride salt is a standard practice to improve its handling properties. Amine salts are typically crystalline solids that are more stable and easier to weigh and store than their free base counterparts.[5][6] The salt formation also enhances water solubility.[5][6]

Mechanism: This is a simple acid-base reaction. The lone pair of the remaining free tertiary amine acts as a base, accepting a proton from hydrochloric acid to form a positively charged ammonium ion, with chloride as the counter-ion.[5][12]

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified 2-N-Cbz-2-Methylpropane-1,2-diamine free base (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) (1.0-1.1 equivalents) dropwise.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. The mixture may be cooled in an ice bath to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Drying: Dry the resulting white solid under vacuum to obtain the final product, this compound.

Part 2: Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physical Properties

The final product should be a white to off-white crystalline solid. Its stability is enhanced by storage under an inert gas at refrigerated temperatures (2-8°C).[13]

| Property | Typical Value |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ |

| Molecular Weight | 258.75 g/mol [1] |

| Appearance | White to off-white solid |

| Storage | 2-8°C under inert gas[13] |

Spectroscopic Analysis

Spectroscopic data provides unambiguous confirmation of the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: This technique confirms the presence of all proton environments in the molecule. Key expected signals include the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons on the diamine backbone. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C-NMR: This provides information about the carbon skeleton. The spectrum should show distinct signals for the carbamate carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the propane backbone.

| ¹H-NMR (Expected Signals) | ¹³C-NMR (Expected Signals) |

| ~7.3 ppm (m, 5H, Ar-H ) | ~156 ppm (C =O, carbamate) |

| ~5.1 ppm (s, 2H, -O-CH₂ -Ph) | ~137 ppm (Ar-C , quaternary) |

| ~3.4 ppm (s, 2H, -CH₂ -NH₃⁺) | ~128 ppm (Ar-C H) |

| ~1.3 ppm (s, 6H, -C(CH₃ )₂) | ~67 ppm (-O-C H₂-Ph) |

| Amine & amide protons (broad signals) | ~55 ppm (-C (CH₃)₂) |

| ~50 ppm (-C H₂-NH₃⁺) | |

| ~24 ppm (-C(C H₃)₂) |

Note: Actual chemical shifts (ppm) may vary depending on the solvent and instrument used.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The formation of the carbamate and the presence of the ammonium salt will result in characteristic absorption bands.

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Rationale for Identification |

| N-H Stretch (Ammonium) | 3200-3000 cm⁻¹ (broad) | Confirms the presence of the protonated amine (R-NH₃⁺). |

| C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ | Indicates the C-H bonds of the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000-2850 cm⁻¹ | Corresponds to the C-H bonds of the propane and benzyl methylene groups. |

| C=O Stretch (Carbamate) | ~1690 cm⁻¹ | A strong absorption band characteristic of the carbamate carbonyl group. This is a key indicator of successful Cbz-protection.[14] |

| N-H Bend (Amine/Amide) | ~1530 cm⁻¹ | Corresponds to the N-H bending vibration. |

| C-O Stretch | ~1250 cm⁻¹ | Indicates the C-O bond of the carbamate. |

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 223.18, representing the molecule after the loss of HCl.

Conclusion

The synthesis of this compound is a well-established process that leverages fundamental principles of organic chemistry, including chemoselectivity based on steric hindrance and the utility of protecting groups. The protocols described herein, when combined with rigorous analytical characterization, provide a reliable pathway to obtaining this valuable synthetic intermediate. For researchers in drug discovery and peptide chemistry, mastery of this synthesis provides access to a versatile building block for constructing complex molecular architectures.[1]

References

- 1. Buy this compound | 850033-67-9 [smolecule.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. oxfordreference.com [oxfordreference.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 8. chemscene.com [chemscene.com]

- 9. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]

- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 12. youtube.com [youtube.com]

- 13. lookchem.com [lookchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectral Data of 2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of NMR spectroscopy to offer a comprehensive understanding of the molecule's structural features as revealed by NMR.

Introduction: Structure and Synthetic Context

This compound, with the molecular formula C₁₂H₁₉ClN₂O₂, is a synthetic intermediate commonly utilized in peptide chemistry and other areas of organic synthesis.[1] Its structure features a 2-methylpropane-1,2-diamine backbone where one of the amino groups is protected by a benzyloxycarbonyl (Cbz) group. The presence of the hydrochloride salt enhances the compound's stability and solubility in polar solvents.[1]

The synthesis typically involves the selective mono-protection of 2-methylpropane-1,2-diamine with benzyl chloroformate, followed by treatment with hydrochloric acid to form the salt.[1] Understanding the NMR spectrum is crucial for verifying the success of this synthesis, confirming the regioselectivity of the protection, and ensuring the purity of the compound for subsequent reactions.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the aliphatic backbone, the Cbz protecting group, and the exchangeable protons. The following table summarizes the expected chemical shifts, multiplicities, and assignments.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (2H) | ~ 3.1 - 3.3 | Singlet (or AB quartet) | 2H | Methylene protons adjacent to the protonated primary amine (-NH₃⁺). The electron-withdrawing effect of the ammonium group causes a significant downfield shift. |

| H-b (6H) | ~ 1.3 - 1.5 | Singlet | 6H | Protons of the two equivalent geminal methyl groups. These are relatively shielded and appear as a sharp singlet. |

| H-c (2H) | ~ 5.1 | Singlet | 2H | Methylene protons of the benzyl group (-O-CH₂-Ph). This is a characteristic chemical shift for the Cbz group. |

| H-d (5H) | ~ 7.3 - 7.4 | Multiplet | 5H | Aromatic protons of the phenyl ring of the Cbz group. These typically appear as a complex multiplet. |

| NH-e (1H) | ~ 7.5 - 7.8 | Broad Singlet | 1H | Amide proton of the carbamate. Its chemical shift can be variable and is influenced by solvent and concentration. |

| NH₃⁺-f (3H) | ~ 8.0 - 8.5 | Broad Singlet | 3H | Protons of the ammonium group. These are significantly deshielded and often appear as a broad signal. They are exchangeable with D₂O. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are detailed below.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~ 45 - 48 | Methylene carbon adjacent to the protonated primary amine. Deshielded by the nitrogen. |

| C-2 | ~ 55 - 58 | Quaternary carbon attached to the two methyl groups, the C-1 methylene, and the Cbz-protected nitrogen. |

| C-3 | ~ 23 - 26 | Carbon atoms of the two equivalent geminal methyl groups. |

| C-4 | ~ 66 - 68 | Methylene carbon of the benzyl group (-O-C H₂-Ph). A characteristic peak for the Cbz group. |

| C-5 | ~ 127 - 129 | Aromatic carbons (ortho, meta, para) of the phenyl ring. |

| C-6 | ~ 136 - 138 | Quaternary aromatic carbon of the phenyl ring attached to the benzylic methylene group. |

| C-7 | ~ 156 - 158 | Carbonyl carbon of the carbamate group. This is a key indicator of the Cbz protection. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following protocol is recommended.

A. Sample Preparation

-

Weigh approximately 10-15 mg of the compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to the high solubility of hydrochloride salts and its ability to slow down the exchange of NH and OH protons, often resulting in sharper signals for these groups.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

B. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Temperature: 298 K.

-

Sweep Width: -2 to 12 ppm.

-

Number of Scans: 16-32 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

-

Sweep Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

-

Relaxation Delay (d1): 2 seconds.

-

Structural Verification with 2D NMR Spectroscopy

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

COSY: This experiment reveals proton-proton couplings. For this molecule, no significant COSY correlations are expected in the aliphatic region due to the presence of the quaternary carbon separating the H-a protons from other non-exchangeable protons.

-

HSQC: This experiment correlates directly bonded protons and carbons. It would be used to definitively link the proton signals (H-a, H-b, H-c, H-d) to their corresponding carbon signals (C-1, C-3, C-4, C-5).

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of 2-N-Cbz-2-Methylpropane-1,2-diamine with NMR assignments.

Key 2D NMR Correlations

Caption: Expected key HSQC correlations for structural assignment.

References

An In-depth Technical Guide to the Stability and Storage of 2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride

Introduction: A Key Intermediate in Modern Synthesis

2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride, with the molecular formula C₁₂H₁₉ClN₂O₂, is a critical building block in contemporary organic and medicinal chemistry.[1] Its structure, featuring a diamine backbone with one amine selectively protected by a carbobenzyloxy (Cbz) group, makes it an invaluable intermediate in the synthesis of complex molecules, particularly in peptide chemistry and the development of novel pharmaceutical agents.[1] The hydrochloride salt form enhances its solubility and stability, rendering it suitable for a variety of laboratory applications.[1]

The integrity of this molecule is paramount to the success of multi-step syntheses. Degradation can lead to the formation of impurities that complicate purification, reduce yields, and potentially introduce undesirable downstream effects. This guide provides a comprehensive overview of the chemical stability of this compound, outlines potential degradation pathways, and offers detailed protocols for its proper storage, handling, and stability assessment.

Chemical Stability & Potential Degradation Pathways

The stability of this compound is primarily dictated by the lability of the Cbz protecting group and the reactivity of the free amine and hydrochloride salt. Understanding these potential degradation routes is the first step in ensuring the long-term integrity of the compound.

The carboxybenzyl (Cbz) group is known for its robustness under a range of conditions but is susceptible to specific deprotection mechanisms which, in the context of stability, represent degradation pathways.[2]

Key Degradation Pathways:

-

Hydrolytic Cleavage: While generally stable in neutral aqueous solutions, the Cbz group can undergo hydrolysis under strongly acidic or basic conditions.[3] Acid-catalyzed hydrolysis involves protonation of the carbamate oxygen, followed by nucleophilic attack by water, leading to the release of the free diamine, carbon dioxide, and benzyl alcohol.[4]

-

Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenolysis.[5] While this is a synthetic utility, accidental exposure to catalytic metals (e.g., palladium, platinum) in the presence of a hydrogen source can lead to the cleavage of the Cbz group, yielding the unprotected diamine and toluene.[4]

-

Thermal Degradation: At elevated temperatures, carbamates can undergo thermal decomposition.[6][7] The specific pathway for this compound would likely involve the elimination of the Cbz group to form the free diamine, with the potential for further side reactions depending on the temperature and atmosphere.[8]

-

Oxidative Degradation: The presence of oxidizing agents can lead to the degradation of the amine functionalities.[9][10] This can be a complex process involving free-radical mechanisms, potentially leading to a variety of degradation products.[11]

-

Photolytic Degradation: While benzyl carbamates are not intensely chromophoric, prolonged exposure to high-energy light, particularly UV radiation, could potentially induce degradation.[12]

Hypothesized Degradation Pathways of this compound

Caption: Potential degradation pathways of the target compound.

Recommended Storage and Handling

Proper storage and handling are critical to prevent degradation and maintain the quality of this compound.

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential thermal degradation pathways and maintains overall stability. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation.[9][10] |

| Container | Tightly sealed, airtight container | Prevents the ingress of moisture, to which the hygroscopic hydrochloride salt is susceptible.[13][14] |

| Light Exposure | Store in the dark or in an amber vial | Protects the compound from potential photolytic degradation. |

Handling Precautions:

-

Hygroscopicity: This compound is hygroscopic and will readily absorb moisture from the atmosphere.[15] This can lead to clumping and may affect its reactivity.[14] It is crucial to handle the compound in a dry environment, such as a glove box or under a stream of inert gas. Minimize the time the container is open to the air.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.

-

Weighing and Dispensing: Perform these operations in a controlled environment to minimize atmospheric exposure. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold solid.

Methodologies for Stability Assessment

A comprehensive stability assessment program is essential to determine the shelf-life and appropriate storage conditions for this compound. This typically involves forced degradation studies and long-term stability testing.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify likely degradation products and establish the stability-indicating power of analytical methods.[16]

Experimental Protocol for Forced Degradation:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C in a controlled oven for 48 hours. Dissolve a known amount in the solvent for analysis.

-

Photolytic Degradation: Expose the solid compound to a calibrated light source (e.g., ICH option 2) for a specified duration. Dissolve a known amount in the solvent for analysis.

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, typically High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).[17][18]

Proposed Stability-Indicating HPLC-MS Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute potential degradation products. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm and Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

Forced Degradation Experimental Workflow

Caption: Workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Testing

Following the identification of potential degradation products, long-term and accelerated stability studies are conducted to determine the shelf-life of the compound under recommended storage conditions.[19][20] These studies should be performed on the compound in its final packaging.[21]

Protocol for Long-Term and Accelerated Stability Testing:

-

Sample Preparation: Package multiple samples of this compound in the proposed container closure system.

-

Storage Conditions:

-

Testing Schedule:

-

Analysis: At each time point, analyze the samples for appearance, purity (using the validated stability-indicating HPLC method), and any other relevant quality attributes.

-

Data Evaluation: Analyze the data to determine the rate of degradation and extrapolate to establish a shelf-life under the recommended storage conditions.

Conclusion

This compound is a stable compound when stored and handled under the appropriate conditions. The primary stability concerns are related to the potential for hydrolysis, hydrogenolysis, and oxidative degradation, particularly if the compound is exposed to harsh conditions, moisture, or catalytic impurities. By adhering to the recommended storage conditions of refrigeration under an inert atmosphere and employing careful handling techniques to mitigate exposure to moisture, the integrity of this valuable synthetic intermediate can be preserved. The outlined methodologies for stability assessment provide a robust framework for researchers and drug development professionals to formally establish its shelf-life and ensure its quality for use in synthesis.

References

- 1. Buy this compound | 850033-67-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tutorchase.com [tutorchase.com]

- 14. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 15. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 17. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

- 19. humiditycontrol.com [humiditycontrol.com]

- 20. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ema.europa.eu [ema.europa.eu]

- 22. biopharminternational.com [biopharminternational.com]

- 23. edaegypt.gov.eg [edaegypt.gov.eg]

- 24. database.ich.org [database.ich.org]

2-N-Cbz-2-Methylpropane-1,2-diamine Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary

2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride is a selectively protected diamine that serves as a valuable intermediate in synthetic and medicinal chemistry. Its utility lies in the strategic masking of one of its two amine functionalities by a carbobenzyloxy (Cbz) group, allowing for controlled, stepwise chemical transformations. While this compound is not recognized for a direct mechanism of action as a therapeutic agent, its role as a versatile building block is critical in the construction of more complex molecules with potential biological activity. This guide provides an in-depth overview of its synthesis, properties, and applications, complete with detailed experimental protocols and workflow visualizations to support researchers in its effective utilization.

Introduction: A Building Block, Not a Bioactive Agent

In the landscape of drug discovery and development, the precise assembly of molecular scaffolds is paramount. This compound (Molecular Formula: C₁₂H₁₉ClN₂O₂) is a key player in this arena, not as a final drug product, but as a crucial intermediate.[1] It belongs to the class of diamines, compounds containing two amine functional groups.[1] The defining feature of this molecule is the selective protection of one of the primary amines with a carbobenzyloxy (Cbz) group, a common strategy in organic synthesis to prevent unwanted side reactions.[1][2] The hydrochloride salt form enhances the compound's stability and solubility, rendering it amenable to a variety of research applications.[1]

It is essential to clarify that, based on publicly available scientific literature, this compound does not have a known, specific biological mechanism of action. Instead, its significance is rooted in its application as a precursor in the synthesis of pharmaceuticals and other complex organic molecules, particularly in the realm of peptide chemistry.[1] This guide, therefore, focuses on its synthesis, chemical properties, and its role as a versatile tool for the research chemist.

Chemical Synthesis and Properties

The synthesis of this compound is a multi-step process that hinges on the selective protection of the starting material, 2-methylpropane-1,2-diamine.[1][3]

Synthetic Pathway

The synthetic route involves three primary stages:

-

Starting Material Preparation: The synthesis commences with 2-methylpropane-1,2-diamine as the foundational structure.[1]

-

Selective Amine Protection: The primary amine is protected using benzyl chloroformate (Cbz-Cl) to form the carbobenzyloxy derivative. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of benzyl chloroformate, leading to the formation of a stable carbamate linkage.[1] Careful control of stoichiometry and reaction conditions is crucial to achieve monoprotection, leaving the second amine group available for subsequent reactions.[1]

-

Hydrochloride Salt Formation: The final step involves treating the Cbz-protected diamine with hydrochloric acid. This converts the remaining free amine into its hydrochloride salt, which generally improves the compound's crystallinity, stability, and solubility in certain solvents.[1]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [1] |

| Molar Mass | 258.75 g/mol | [1] |

| CAS Number | 850033-67-9 | [4] |

| Appearance | Varies (typically a solid) | N/A |

| Storage Temperature | 2-8°C under inert gas | [4] |

Applications in Synthetic Chemistry

The primary value of this compound lies in its bifunctional nature, with one amine masked and the other available for reaction. This allows for a high degree of control in the synthesis of complex molecules.

Role as a Synthetic Intermediate

The free amine of the molecule can undergo a variety of chemical transformations, including:

-

Alkylation: Reaction with electrophiles to introduce alkyl groups.[1]

-

Amide Formation: Reaction with carboxylic acids or their derivatives to form amide bonds, a cornerstone of peptide and medicinal chemistry.[1]

-

Urea Formation: Reaction with isocyanates to form urea derivatives.

Once the desired modifications have been made at the free amine position, the Cbz group can be removed to reveal the second amine, which can then be further functionalized. This stepwise approach is fundamental to building complex molecular architectures.

Significance in Peptide Chemistry

The Cbz group was one of the first and remains a widely used protecting group in peptide synthesis.[2][5] Its stability under various reaction conditions and its facile removal by catalytic hydrogenation make it highly valuable.[2][5] this compound can serve as a non-natural building block or a scaffold in the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties such as stability and bioavailability.

Experimental Protocols

The following are representative protocols for the synthesis and manipulation of this compound.

Protocol for Synthesis

Objective: To synthesize this compound from 2-methylpropane-1,2-diamine.

Materials:

-

2-methylpropane-1,2-diamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve 2-methylpropane-1,2-diamine (1.0 equivalent) in a suitable solvent such as dichloromethane.

-

Basification: Add an aqueous solution of sodium carbonate (2.5 equivalents) and cool the mixture in an ice bath.

-

Protection: While stirring vigorously, add benzyl chloroformate (0.95-1.0 equivalent to favor monoprotection) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected intermediate.

-

Salt Formation: Dissolve the purified intermediate in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl (1.1 equivalents) in the same or a compatible solvent.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Protocol for Cbz Deprotection

Objective: To remove the Cbz protecting group to yield the free diamine.

Materials:

-

2-N-Cbz-2-Methylpropane-1,2-diamine intermediate

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolution: Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add a catalytic amount of Pd/C (typically 5-10 mol %) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Ensure the Celite pad remains wet to prevent ignition of the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected diamine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]

Conclusion

This compound is a specialized chemical reagent whose value is expressed in its structural and functional properties as a synthetic intermediate. While it does not possess a known direct biological mechanism of action, it empowers researchers and drug development professionals to construct novel and complex molecules with high precision. Understanding its synthesis, reactivity, and the strategic role of the Cbz protecting group is key to leveraging its full potential in the advancement of organic and medicinal chemistry.

References

- 1. Buy this compound | 850033-67-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Methylpropane-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. lookchem.com [lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

discovery and history of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride

An In-depth Technical Guide to the Discovery and Chemistry of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 850033-67-9), a selectively protected diamine critical to synthetic organic and medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominently available in peer-reviewed literature, its existence is a logical outcome of foundational developments in peptide and protecting group chemistry. This guide traces the history of its core components: the 2-methylpropane-1,2-diamine backbone and the revolutionary Carboxybenzyl (Cbz) protecting group. It details the chemical principles and experimental methodologies for its synthesis, characterization, and application, offering a valuable resource for researchers in drug development and complex molecule synthesis.

Introduction: A Synthesis of Necessity and Innovation

The story of this compound is not one of a sudden, isolated discovery, but of the convergent evolution of synthetic strategies. Its value lies in its bifunctional nature: a sterically hindered tertiary amine and a protected, yet accessible, primary amine. This structure allows it to serve as a versatile building block, enabling chemists to introduce a gem-dimethyl ethylamine motif in a controlled, stepwise manner.

The primary challenge in working with diamines is achieving selective functionalization. Uncontrolled reactions can lead to mixtures of di-substituted products and polymerization. The advent of amine protecting groups was the essential breakthrough that made molecules like the topic compound both possible and useful. The Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a watershed moment in chemical synthesis.[1] It provided a robust yet removable "mask" for amines, enabling the first rational, stepwise synthesis of peptides and laying the groundwork for the controlled synthesis of countless complex molecules.[1]

This guide will deconstruct the topic compound, examining the synthesis of its diamine core and the pivotal role of the Cbz group, thereby providing a complete technical picture of its history, synthesis, and utility.

Nomenclature, Structure, and Physicochemical Properties

The compound is systematically named benzyl N-(1-amino-2-methylpropan-2-yl)carbamate hydrochloride . The structure features a 2-methylpropane-1,2-diamine core where the amino group on the secondary carbon (C2) is protected as a benzyl carbamate. The primary amino group at C1 remains as a protonated amine hydrochloride salt, which enhances the compound's stability and solubility in certain solvents.[2]

-

IUPAC Name: benzyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride[2]

-

CAS Number: 850033-67-9[2]

-

Molecular Formula: C₁₂H₁₉ClN₂O₂[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 258.74 g/mol | [2] |

| Appearance | White to off-white solid | General Supplier Data |

| Storage Temperature | 2-8°C, under inert gas | [3] |

| Topological Polar Surface Area | 67.84 Ų | [3] |

| LogP | 3.35680 | [3] |

The Synthetic Pathway: A Two-Part History

The synthesis of this compound can be logically divided into two key stages: the formation of the diamine backbone and the selective protection of one amine.

Synthesis of the Precursor: 2-Methylpropane-1,2-diamine

The starting diamine (CAS 811-93-8) is a crucial intermediate. While several synthetic routes exist, a notable method involves the catalytic amination of 2-amino-2-methyl-1-propanol. This process highlights an efficient industrial method for creating the diamine backbone.

A patented method describes reacting 2-amino-2-methyl-1-propanol with a catalyst (such as Raney Nickel) in a high-pressure autoclave under hydrogen and liquid ammonia at elevated temperatures (160-220 °C).[4] This process directly converts the hydroxyl group into a primary amine, yielding the desired diamine.[4] The choice of a heterogeneous catalyst like Raney Nickel is strategic, as it simplifies product purification through simple filtration.[4]

Selective Protection: The Art of Amine Differentiation

With the diamine in hand, the critical step is the selective protection of one of the two amino groups. The primary amine at the C1 position is sterically less hindered than the amine at the tertiary C2 position, but the latter is more nucleophilic. However, under controlled stoichiometric conditions, the reaction can be guided to favor mono-protection.

The standard procedure involves reacting the diamine with one equivalent of benzyl chloroformate (Cbz-Cl) in the presence of a base. The base is crucial to neutralize the HCl generated during the reaction, driving the formation of the carbamate.[2] The resulting mono-Cbz-protected free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt, which aids in purification and handling.[2]

Experimental Protocols

Disclaimer: The following protocols are representative methodologies based on established chemical principles and related procedures. Researchers should conduct a thorough risk assessment before proceeding.

Protocol 1: Synthesis of 2-Methylpropane-1,2-diamine (Adapted from Patent CN103626664B)[4]

-

Apparatus Setup: Charge a high-pressure autoclave with 2-amino-2-methyl-1-propanol and 2-10% by weight of a suitable hydrogenation catalyst (e.g., Raney Nickel).

-

Inerting: Seal the autoclave and replace the internal atmosphere with hydrogen gas, followed by vacuum evacuation. Repeat this cycle three times to ensure an inert atmosphere.

-

Reaction: Introduce liquid ammonia (1.5 to 6 molar equivalents relative to the starting alcohol) and pressurize the vessel with hydrogen gas. Heat the reaction mixture to 160-220 °C and maintain for 6-15 hours with vigorous stirring.

-

Work-up: After cooling the reactor to room temperature and venting excess pressure, filter the reaction mixture to remove the catalyst.

-

Purification: Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure 2-methylpropane-1,2-diamine.

Protocol 2: General Procedure for Mono-Cbz Protection and Salt Formation

-

Dissolution: Dissolve 2-methylpropane-1,2-diamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stir bar and cooled in an ice bath to 0 °C.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.0 equivalent) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Aqueous Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mono-Cbz protected diamine.

-

Purification: Purify the crude product via column chromatography on silica gel.

-

Salt Formation: Dissolve the purified product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2 M) dropwise until precipitation is complete.

-

Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Visualization of Synthetic Workflow

The overall synthetic strategy is depicted below, outlining the transformation from the starting aminopropanol to the final hydrochloride salt.

Caption: Synthetic pathway for the target compound.

Applications in Research and Drug Development

The utility of this compound stems from its identity as a chiral building block and a synthetic intermediate.[2]

-

Pharmaceutical Synthesis: As a bifunctional molecule, it allows for the sequential addition of different molecular fragments. The free primary amine can be alkylated, acylated, or used in reductive amination, while the Cbz-protected amine remains inert. The Cbz group can then be removed under standard hydrogenolysis conditions (H₂/Pd-C), revealing a new reactive site for further elaboration.[2] This makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.

-

Peptide Chemistry: The Cbz group is classic in peptide synthesis. This compound can be used to introduce a non-natural amino acid analogue into a peptide chain, imparting specific conformational constraints or properties.[2]

-

Ligand Development: The diamine motif is a common feature in ligands for metal catalysts and in molecules designed to interact with biological targets. The controlled, stepwise functionalization enabled by this reagent is advantageous in creating diverse libraries of compounds for screening.

Conclusion

This compound is a testament to the power of protecting group chemistry in modern organic synthesis. While its own "discovery" may not be a landmark event, it stands on the shoulders of giants—namely, the development of practical methods to synthesize diamines and the revolutionary introduction of the Cbz group by Bergmann and Zervas. This guide has provided a technical framework for understanding its origins, synthesis, and application, offering researchers the foundational knowledge needed to effectively utilize this versatile chemical building block.

References

- 1. Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate | C12H17N3O3 | CID 24820359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 850033-67-9 [smolecule.com]

- 3. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]

The Strategic Application of Cbz-Protected Diamines in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Unsung Workhorse of Drug Discovery

In the intricate tapestry of medicinal chemistry, the synthesis of complex, biologically active molecules demands a masterful control over reactive functional groups. Among the myriad tools at the chemist's disposal, protecting groups stand as silent guardians, ensuring that specific sites within a molecule remain untouched while other transformations proceed. Within this class of essential reagents, the Carbobenzyloxy (Cbz or Z) group, particularly when applied to diamines, has carved out a pivotal role. Cbz-protected diamines are not merely inert intermediates; they are versatile and strategic building blocks that serve as foundational scaffolds, flexible linkers, and key pharmacophoric elements in a multitude of therapeutic agents.[1]

This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the multifaceted applications of Cbz-protected diamines in medicinal chemistry. Moving beyond a simple recitation of facts, this document will delve into the causality behind experimental choices, offering field-proven insights into the strategic deployment of these critical synthons. We will explore their synthesis, their role in constructing complex molecular architectures, and the nuanced art of their deprotection, all grounded in authoritative literature and practical, validated protocols.

The Cbz Group: A Shield of Stability and a Gateway to Functionality

The utility of a Cbz-protected diamine is fundamentally rooted in the properties of the Cbz group itself. Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the Cbz group is a carbamate formed between an amine and benzyl chloroformate.[2] Its enduring popularity stems from a unique combination of stability and selective lability.

Key Characteristics of the Cbz Group:

-

Robust Stability: Cbz-protected amines exhibit remarkable stability across a broad spectrum of reaction conditions, including basic and mildly acidic environments.[2] This robustness allows for a wide range of subsequent chemical modifications to be performed on other parts of the molecule without jeopardizing the protected amine.

-

Orthogonality: The Cbz group is orthogonal to many other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This orthogonality is the cornerstone of complex, multi-step syntheses, enabling the selective deprotection and functionalization of different amine groups within the same molecule.[1]

-

Facile and Selective Removal: Despite its stability, the Cbz group can be removed under specific and generally mild conditions, most commonly through catalytic hydrogenolysis.[3] This cleavage is typically clean, affording the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.[3] Alternative deprotection methods, such as treatment with strong acids like HBr in acetic acid, provide valuable options when catalytic hydrogenation is incompatible with other functional groups in the molecule.

The strategic decision to employ a Cbz protecting group over other options is often dictated by the overall synthetic plan. Its resistance to conditions that would cleave a Boc group, for instance, allows for a hierarchical deprotection strategy, a critical element in the synthesis of complex molecules with multiple reactive sites.

Cbz-Protected Diamines as Versatile Scaffolds and Building Blocks

The true power of Cbz-protected diamines in medicinal chemistry lies in their ability to serve as versatile scaffolds for the construction of diverse molecular architectures. By temporarily masking one of the two amine functionalities, these molecules provide a reactive handle for the introduction of various substituents, leading to the creation of libraries of compounds for biological screening.

Conformationally Restricted Diamines:

One of the most impactful applications of diamine scaffolds is in the creation of conformationally restricted molecules.[4] By incorporating the diamine into a rigid cyclic or bicyclic framework, chemists can precisely control the spatial orientation of appended functional groups. This pre-organization can lead to a significant increase in binding affinity for a biological target by reducing the entropic penalty of binding.[4] The use of Cbz protection allows for the selective functionalization of one nitrogen atom of the rigid scaffold, followed by deprotection and subsequent modification of the second nitrogen, enabling the synthesis of highly tailored and potent drug candidates.

Piperazine and its Derivatives:

The piperazine ring is a classic example of a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs.[5][6] Mono-Cbz-protected piperazine is a commercially available and highly valuable building block for the synthesis of a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS).[6] The Cbz group allows for the initial elaboration of one nitrogen atom, often through N-arylation or N-alkylation, followed by deprotection and further functionalization of the second nitrogen to introduce pharmacophoric elements or to modulate physicochemical properties such as solubility and membrane permeability.

Chiral Diamines in Asymmetric Synthesis:

Chiral diamines are indispensable in asymmetric catalysis, serving as ligands for metal catalysts that can induce stereoselectivity in a wide variety of chemical transformations.[7] The synthesis of these chiral ligands often relies on the use of protecting groups to differentiate the two amine functionalities. Cbz protection is frequently employed in the synthesis of chiral diamines, such as derivatives of trans-1,2-diaminocyclohexane, which are foundational to a number of highly effective asymmetric catalysts.[8] These catalysts, in turn, are used to produce enantiomerically pure drug substances, where a single enantiomer is responsible for the desired therapeutic effect. A notable example of the importance of chiral diamines is in the synthesis of the anticoagulant drug Edoxaban, where a key intermediate is a chiral cis-diamine on a cyclohexane ring.[9][10][11]

The Diamine as a Strategic Linker in Bifunctional Molecules

In recent years, the paradigm of drug action has expanded beyond simple receptor occupancy to include targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. These molecules are composed of a ligand for the target protein and a ligand for the E3 ligase, connected by a chemical linker.

The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC. Its length, rigidity, and chemical composition are all crucial parameters that must be optimized to ensure the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Diamines are frequently employed as key components of these linkers, and Cbz-protected diamines serve as invaluable building blocks for their construction. The ability to selectively functionalize one end of the diamine linker, attach it to one of the ligands, deprotect the other end, and then connect it to the second ligand is a common and effective strategy in PROTAC synthesis.

Cbz-Protected Diamines as Precursors to Key Pharmacophores

Beyond their role as scaffolds and linkers, Cbz-protected diamines are often direct precursors to the final pharmacophoric elements of a drug molecule. The strategic removal of the Cbz group at a late stage in the synthesis can unmask a primary or secondary amine that is itself a critical hydrogen bond donor or acceptor, or a site for interaction with the biological target.

Case Study: HIV Protease Inhibitors

Peptidomimetics have been a cornerstone of HIV protease inhibitor design.[12][13] Many of these inhibitors feature a core structure that mimics the transition state of peptide bond cleavage. Cbz-protected diamines have been utilized in the synthesis of these complex molecules, where the diamine moiety serves as a precursor to a key part of the peptidomimetic backbone. For instance, in the synthesis of (hydroxyethyl)hydrazine isostere-based inhibitors, a Cbz-protected carbazate is used to open a chiral epoxide, setting the stage for the construction of the core of the inhibitor.[14] The Cbz group is then removed via hydrogenation to reveal a free amine that is subsequently coupled with other fragments of the molecule.[14]

Experimental Protocols

The following protocols are provided as representative examples of the synthesis and deprotection of Cbz-protected diamines. These are intended to be illustrative and may require optimization for specific substrates and scales.

Protocol 1: Mono-Cbz Protection of Ethylenediamine

This protocol describes a common method for the selective mono-protection of a symmetrical diamine.

Materials:

-

Ethylenediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (5.0 equivalents) in a mixture of DCM and water (1:1).

-

Basification: Add sodium carbonate (2.5 equivalents) to the solution and stir vigorously.

-

Addition of Cbz-Cl: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of benzyl chloroformate (1.0 equivalent) in DCM dropwise over 1-2 hours, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to afford N-Cbz-ethylenediamine.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This is the most common and generally mildest method for Cbz deprotection.

Materials:

-

Cbz-protected amine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon catalyst (typically 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are typically removed during this step.[3]

Protocol 3: Cbz Deprotection using HBr in Acetic Acid

This method is useful for substrates that are sensitive to hydrogenation.

Materials:

-

Cbz-protected amine

-

Hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH)

-

Glacial acetic acid

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.

-

Reagent Addition: Add a solution of hydrobromic acid in acetic acid.

-

Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.

-

Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated product (often as the HBr salt) by filtration, wash with diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Comparison of Common Cbz Deprotection Methods

| Deprotection Method | Reagents | Typical Conditions | Advantages | Limitations |